REACTION_CXSMILES
|
[NH2:1][C:2]1[N:29]=[CH:28][C:27]([Br:30])=[CH:26][C:3]=1[C:4]([C:6]1[N:11]=[C:10]([N:12]2[CH2:18][CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]2)[CH:9]=[CH:8][CH:7]=1)=[O:5].Cl>O1CCOCC1>[N:12]1([C:10]2[N:11]=[C:6]([C:4]([C:3]3[C:2]([NH2:1])=[N:29][CH:28]=[C:27]([Br:30])[CH:26]=3)=[O:5])[CH:7]=[CH:8][CH:9]=2)[CH2:18][CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1
|
Name
|
tert-butyl 4-(6-(2-amino-5-bromonicotinoyl)pyridin-2-yl)-1,4-diazepane-1-carboxylate
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=CC(=N2)N2CCN(CCC2)C(=O)OC(C)(C)C)C=C(C=N1)Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product purified by prep-LCMS
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCCC1)C1=CC=CC(=N1)C(=O)C=1C(=NC=C(C1)Br)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |